

Physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propan-2-ol

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An In-Depth Technical Guide to 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-Methylphenyl)propan-2-ol**, also known as p,α,α-trimethylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this tertiary alcohol.

Chemical Identity and Structure

2-(4-Methylphenyl)propan-2-ol is an aromatic alcohol with the chemical formula $C_{10}H_{14}O$.^[1]^[2]^[3] Its structure consists of a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom.^[2] The presence of a tertiary alcohol group and a para-substituted aromatic ring are key features that dictate its chemical reactivity and physical properties.

Synonyms: p-Cymen-8-ol, 8-Hydroxy-p-cymene, Dimethyl-p-tolyl carbinol, α,α,4-Trimethylbenzyl alcohol.^[4]

Physical Properties

The physical properties of **2-(4-Methylphenyl)propan-2-ol** are summarized in the table below. It is typically a colorless to light yellow liquid with a characteristic celery-like odor.[2]

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ O	[1][2][3]
Molecular Weight	150.22 g/mol	[1]
Appearance	Colorless to light yellow liquid with a celery-like odor	[2]
Boiling Point	64 °C at 0.6 mmHg	[1]
Melting Point	9 °C	[4]
Density	0.97 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5185	[1]
Flash Point	205 °F (96.1 °C)	[4]
Water Solubility	1 to 10 mg/mL at 20.5 °C	[4]
Vapor Pressure	0.156 mmHg at 25°C	[2]
pKa	14.63 ± 0.29 (Predicted)	[2]

Chemical Properties and Reactivity

2-(4-Methylphenyl)propan-2-ol exhibits reactivity characteristic of a tertiary benzylic alcohol.

- **Oxidation:** As a tertiary alcohol, it is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinolic carbon.[1]
- **Dehydration:** Acid-catalyzed dehydration is a key reaction, leading to the formation of the corresponding alkene, 2-(p-tolyl)propene.
- **Esterification:** It can undergo esterification with carboxylic acids or their derivatives, although the reaction may be sterically hindered due to the tertiary nature of the alcohol.[5]

- **Stability:** The compound is generally stable but is incompatible with strong oxidizing agents.
[1] It is also combustible.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of **2-(4-Methylphenyl)propan-2-ol**. These are representative methods based on standard laboratory practices for similar compounds.

Determination of Boiling Point

The boiling point can be determined using a micro-distillation apparatus under reduced pressure, given its relatively high atmospheric boiling point. The experimental setup would involve a small-scale distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum source. The temperature at which the liquid consistently distills at a given pressure is recorded as the boiling point.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR Spectroscopy:** A sample is prepared by dissolving approximately 10-20 mg of **2-(4-Methylphenyl)propan-2-ol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include singlets for the two methyl groups on the propan-2-ol moiety and the methyl group on the phenyl ring, a singlet for the hydroxyl proton (which may be broad), and an AA'BB' system for the aromatic protons.
- **¹³C NMR Spectroscopy:** A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is used. The spectrum, recorded on the same instrument, would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons of the isopropyl group, the aromatic carbons, and the methyl carbon on the phenyl ring.

4.2.2. Infrared (IR) Spectroscopy

For a liquid sample like **2-(4-Methylphenyl)propan-2-ol**, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates. The plates are then mounted in the spectrometer. Key characteristic absorptions would include a broad O-H stretch around 3400 cm^{-1} , C-H stretches for the aromatic and aliphatic groups, and C-O stretching vibrations.

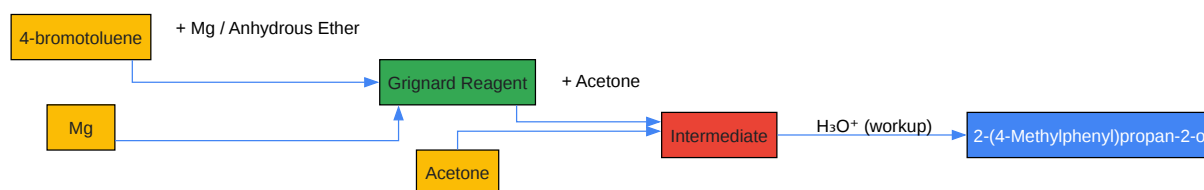
4.2.3. Mass Spectrometry (MS)

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M^+) would be observed at m/z 150. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and dehydration.

Synthesis and Formation

Laboratory Synthesis: Grignard Reaction

A common laboratory synthesis involves the Grignard reaction between p-tolyl magnesium bromide and acetone. The Grignard reagent is first prepared by reacting 4-bromotoluene with magnesium metal in anhydrous ether. This is followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of acetone. The resulting magnesium alkoxide is then hydrolyzed with a weak acid to yield **2-(4-Methylphenyl)propan-2-ol**.



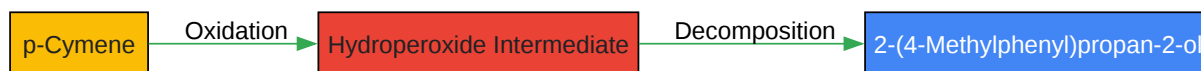
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Grignard Synthesis Workflow

Biocatalytic Formation

2-(4-Methylphenyl)propan-2-ol is a naturally occurring compound found in various plants.[1] Its biosynthesis is believed to proceed from p-cymene, a common monoterpene.[3] The

proposed pathway involves the oxidation of the isopropyl group of p-cymene to form a hydroperoxide intermediate, which then decomposes to the final alcohol product.[3]



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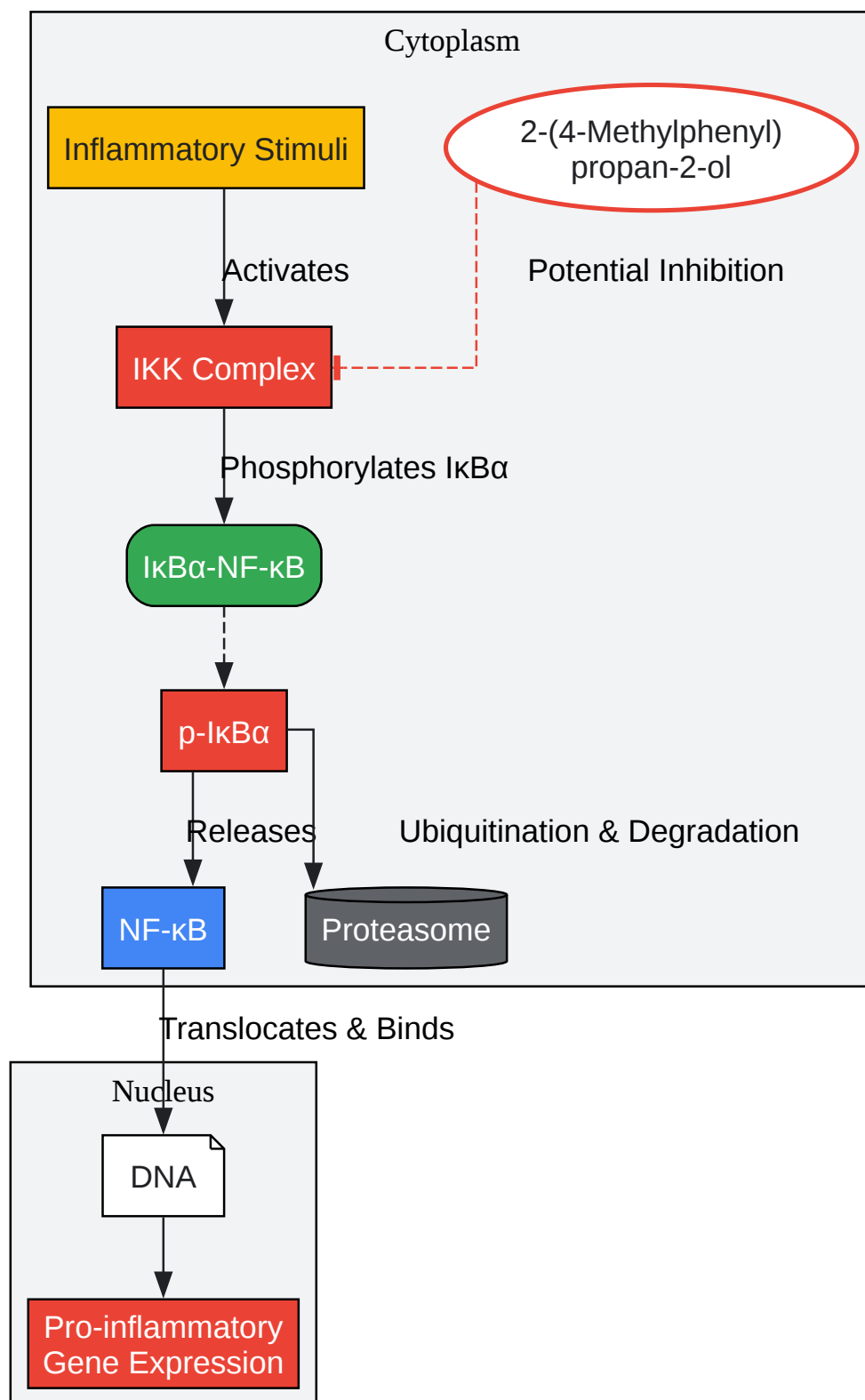
Proposed Biocatalytic Formation Pathway

Potential Biological Activity and Signaling Pathways

As a monoterpenoid alcohol, **2-(4-Methylphenyl)propan-2-ol** is expected to possess biological activities, including anti-inflammatory and antioxidant properties.[5] While specific studies on this compound are limited, its activity can be inferred from related compounds.

Potential Anti-inflammatory Mechanism via NF- κ B Inhibition

Many terpenoids exert their anti-inflammatory effects by modulating the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates I κ B α , leading to its degradation. This allows NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that **2-(4-Methylphenyl)propan-2-ol** could inhibit this pathway, possibly by interfering with IKK activation or I κ B α degradation.

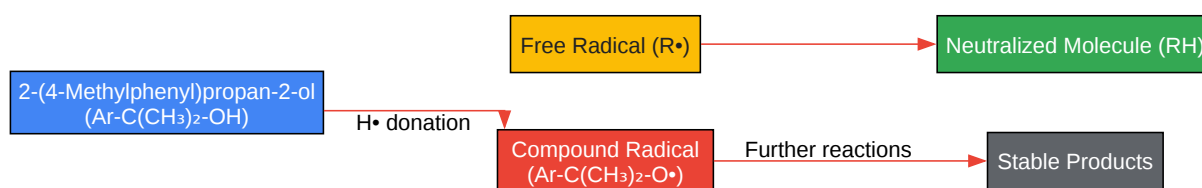


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Potential NF-κB Inhibition

Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds and some terpenoids often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions. The tertiary alcohol group in **2-(4-Methylphenyl)propan-2-ol**, along with the potential for the aromatic ring to stabilize radical intermediates, suggests it may act as a free radical scavenger.



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